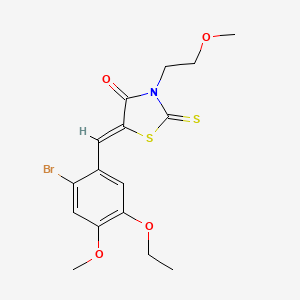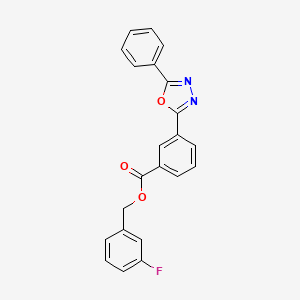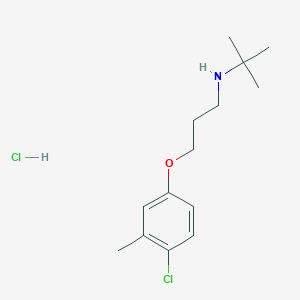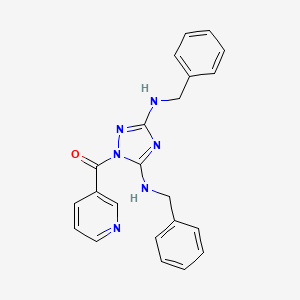![molecular formula C15H8F4N2O B4921501 2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as FPhOx, and its molecular formula is C15H7F4N3O. FPhOx belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of FPhOx involves the inhibition of tubulin polymerization, which is essential for cell division. FPhOx binds to the colchicine binding site of tubulin, preventing the formation of microtubules. This leads to the disruption of the mitotic spindle and the arrest of cell division in the G2/M phase. FPhOx also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FPhOx has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, FPhOx has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. FPhOx also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. FPhOx has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPhOx is its potent anticancer activity. FPhOx has been shown to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. Another advantage is its fluorescent properties, which make it suitable for imaging applications. FPhOx has also been shown to have low toxicity in animal studies.
One limitation of FPhOx is its poor solubility in aqueous solutions, which can limit its applications in biological studies. Another limitation is its instability under certain conditions, which can lead to the formation of degradation products.
Zukünftige Richtungen
There are several future directions for the research on FPhOx. One area of interest is the development of FPhOx-based anticancer drugs. The structure of FPhOx can be modified to improve its pharmacokinetic properties and increase its potency.
Another area of research is the use of FPhOx as a fluorescent probe for imaging applications. FPhOx can be modified to target specific biomolecules or organelles, making it useful for studying cellular processes.
Finally, the potential applications of FPhOx in other areas, such as neurodegenerative diseases and infectious diseases, should be explored. FPhOx has been shown to have neuroprotective effects and antimicrobial activity, indicating its potential for these applications.
Conclusion:
In conclusion, FPhOx is a promising compound with potential applications in scientific research. Its anticancer activity, fluorescent properties, and diverse biological activities make it a valuable tool for studying cellular processes. Further research is needed to fully explore the potential of FPhOx and its derivatives in various applications.
Synthesemethoden
FPhOx can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. Another method involves the reaction of 2-fluorobenzoic acid with 3-(trifluoromethyl)phenylhydrazine in the presence of a dehydrating agent. The yield of FPhOx can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
FPhOx has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. FPhOx has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action of FPhOx involves the inhibition of tubulin polymerization, which is essential for cell division.
Another area of research is the use of FPhOx as a fluorescent probe for imaging applications. FPhOx exhibits strong fluorescence emission in the blue region of the spectrum, making it suitable for imaging of biological samples. FPhOx has been used to image mitochondria in living cells and to detect amyloid fibrils in Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-12-7-2-1-6-11(12)14-21-20-13(22-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFNARGPCGYQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)


![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)




![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)